5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused bicyclic core with diverse substituents. Key structural features include:
- Position 3: A phenyl group.
- Position 5: A methyl group.
- Position 6: A prop-2-enyl (allyl) moiety.
- Position 7: A 3-morpholin-4-ylpropylamine chain.
Comparisons with analogs will focus on structural variations, synthetic routes, and physicochemical properties.
Properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-3-8-20-18(2)26-23-21(19-9-5-4-6-10-19)17-25-28(23)22(20)24-11-7-12-27-13-15-29-16-14-27/h3-6,9-10,17,24H,1,7-8,11-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSOLLWPSSYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-formyl-4-methylaminopyrimidines
Biological Activity
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine, a compound with potential therapeutic applications, particularly in oncology, has garnered attention for its biological activity. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound based on various studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the morpholine group is significant as it often enhances solubility and bioavailability, critical factors in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 12.5 µM, indicating potent activity against breast cancer cells.
- HepG2 (Liver Cancer) : The compound showed comparable efficacy with IC50 values ranging between 3.13 to 6.51 µM in different derivatives tested.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins such as Bax and Bcl-2 .
The biological activity of this compound can be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. By modulating these enzymatic activities, the compound disrupts signaling pathways essential for tumor growth and survival .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of pyrazolo[1,5-a]pyrimidines showed that compounds with similar structural features to this compound exhibited significant cytotoxicity against leukemia cell lines. The most active derivatives had GI50 values ranging from 2.12 to 4.58 µM .
Study 2: Selectivity Towards Cancer Cells
Another investigation focused on the selectivity of this compound towards cancerous versus normal cells. The findings indicated a high selectivity index, suggesting that the compound preferentially targets malignant cells while sparing normal tissues .
Data Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HepG2 | 3.13 - 6.51 | Protein kinase inhibition |
| Leukemia Cells | 2.12 - 4.58 | Disruption of cell cycle |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Structure and Position 6
- Target Compound : Features a 6-prop-2-enyl group.
- Compound 1 (): Contains a 6-allyl group (structurally identical to prop-2-enyl) but differs in the N-substituent (pyridin-2-ylmethyl vs. morpholinopropyl) .
- Compounds 47–51 () : Lack substituents at position 6 but include 3-(4-fluorophenyl) and 5-phenyl groups. These analogs prioritize halogenated aryl groups, which enhance anti-mycobacterial activity .
N-Substituent Variations
- Target Compound : Uses a 3-morpholin-4-ylpropyl chain, which may improve solubility due to morpholine’s hydrophilic nature.
- Compounds 47–51 (): Utilize pyridinylmethyl groups with modifications (e.g., methoxy, dimethylamino, piperidinyl), demonstrating that bulkier substituents (e.g., 6-(piperidin-1-yl)pyridin-2-yl) correlate with higher melting points (e.g., 185–187°C for compound 50) .
Physicochemical Properties
- Melting Points: The target compound’s morpholinopropyl chain may lower melting points compared to pyridinylmethyl analogs (e.g., compound 47 at 177–180°C) due to reduced crystallinity .
- NMR Trends : Pyrazolo[1,5-a]pyrimidine protons (e.g., δ 8.35–8.43 for H-2) are consistent across analogs. Allyl/prop-2-enyl groups exhibit characteristic peaks at δ 5–6 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
